molecular formula C10H10N2O3 B1406851 Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1041004-63-0

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1406851
CAS RN: 1041004-63-0
M. Wt: 206.2 g/mol
InChI Key: UQEMHJITJNMLEM-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, often involves nucleophilic addition strategies . For instance, the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy with an intermediate affords another intermediate by releasing halide (I−), which can be reoxidized by oxone to generate the electrophile (I+) .


Molecular Structure Analysis

The molecular structure of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is characterized by a fused bicyclic heterocycle, which is a common feature in imidazo[1,2-a]pyridine derivatives . The presence of the ethyl group and the hydroxy group at specific positions in the molecule could potentially influence its chemical properties and biological activities.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anticancer Research

This compound has shown potential as an anticancer agent . It’s known that evasion of apoptosis is a hallmark of cancer, and the ability to induce apoptosis is a crucial feature of therapeutic agents . The derivative’s role in apoptosis induction adds significant value to its application in cancer treatment.

Future Directions

The future directions for research on Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as anticancer agents , or their anti-inflammatory properties . Additionally, new synthetic strategies could be developed to improve the efficiency and selectivity of the synthesis of these compounds .

properties

IUPAC Name

ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMHJITJNMLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222601
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1041004-63-0
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Q & A

Q1: How is Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate synthesized?

A1: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) is synthesized via the cyclization reaction of 2-aminopyridin-3-ol (1) with ethyl bromopyruvate (3) [].

Q2: What chemical modifications were performed on Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in this study?

A2: The researchers successfully protected the hydroxyl group of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (11) and further transformed it into its hydrazide (13), acyl azide (14), and amide (15) derivatives [].

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